molecular formula C12H16OSi B1589720 4-(Trimethylsilylethynyl)benzyl alcohol CAS No. 275386-60-2

4-(Trimethylsilylethynyl)benzyl alcohol

Cat. No. B1589720
M. Wt: 204.34 g/mol
InChI Key: WBNXRSFSSANBSA-UHFFFAOYSA-N
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Patent
US08809012B2

Procedure details

Under argon condition, 4-((trimethylsilyl)ethynyl)benzoic acid methyl ester (316 mg, 1.36 mmol) was dissolved in 5 mL of dry THF, and then cooled to 0° C., and LiAlH4 (2.04 mL, 1.0 M solution in THF, 2.04 mmol) was slowly added thereto. Upon completion of the reaction after stirring for 30 minutes at 0° C., the reaction was terminated by adding 77 μL of water, 154 μL of 10% aqueous sodium hydroxide solution and then 231 μL of water. When the white viscous precipitate was produced, the mixture was filtered through a silica pad to remove the precipitate. The resulting solution was concentrated by distillation under reduced pressure, and purified by column chromatography to obtain 258 mg (1.26 mmol, 93%) of the desired compound.
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][Si:12]([CH3:15])([CH3:14])[CH3:13])=[CH:6][CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:13][Si:12]([C:11]#[C:10][C:7]1[CH:6]=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][CH:8]=1)([CH3:14])[CH3:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
316 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C#C[Si](C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.04 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
after stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 77 μL of water, 154 μL of 10% aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
When the white viscous precipitate was produced
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a silica pad
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.26 mmol
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.